

MM3122: A Potent Host-Directed Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MM3122	
Cat. No.:	B10823764	Get Quote

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Abstract

MM3122 is a novel, potent, and selective small-molecule inhibitor of the human type II transmembrane serine protease (TMPRSS2). By targeting a host cell factor essential for the proteolytic activation of viral surface glycoproteins, MM3122 exhibits broad-spectrum antiviral activity. This document provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and methodologies related to MM3122, serving as a technical resource for professionals in the fields of virology, pharmacology, and drug development.

Chemical Structure and Properties

MM3122 is a peptidomimetic ketobenzothiazole-based covalent inhibitor.[1][2] Its design was the result of rational structure-based drug design coupled with substrate specificity screening of TMPRSS2.[1][2] The ketobenzothiazole warhead forms a reversible covalent bond with the serine residue in the active site of the protease.

Chemical Name: Ac-GQFR-ketobenzothiazole Molecular Formula: C30H35N7O6S CAS No.: 2574390-27-3[3]

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. As a text-based AI, a visual representation cannot be directly embedded. The structure can be found in the cited PNAS publication where it is referred to as compound 4.)



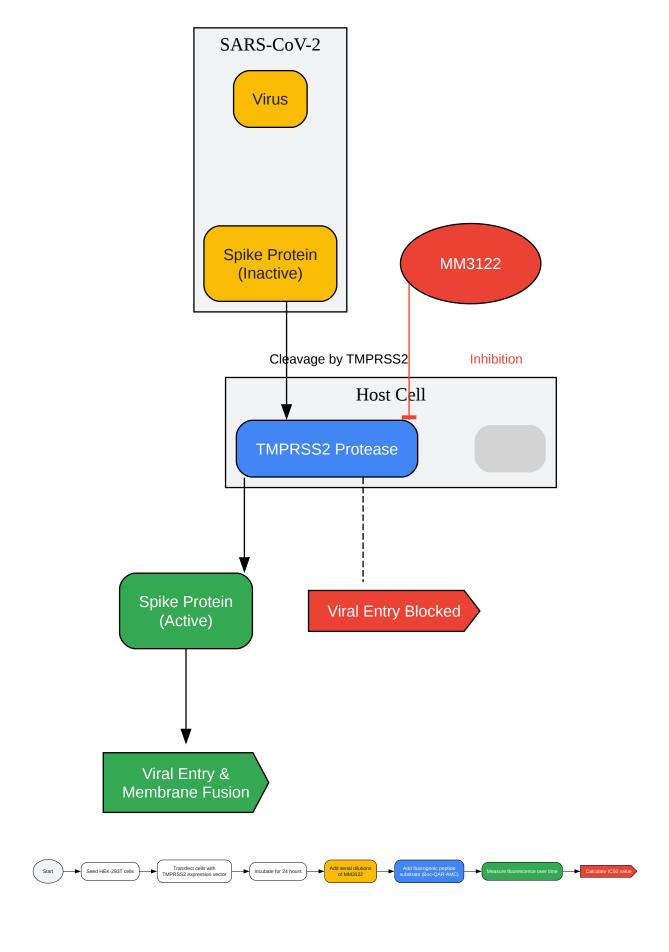
Mechanism of Action: Targeting Host Proteases

MM3122 functions as an antiviral by inhibiting host cell proteases that are crucial for the entry of various viruses, most notably coronaviruses and influenza viruses.[4] The primary target is TMPRSS2, a protease highly expressed in the respiratory tract.[5][6]

Many viruses, including SARS-CoV-2, possess a spike protein that requires proteolytic cleavage to become active and mediate the fusion of the viral and host cell membranes.[4] TMPRSS2 on the surface of host cells performs this critical activation step.[4] By inhibiting the enzymatic activity of TMPRSS2, **MM3122** prevents the activation of the viral spike protein, thereby blocking the virus from entering the cell.[4]

This host-directed mechanism of action presents a significant advantage, as it may pose a higher barrier to the development of viral resistance compared to antivirals that target viral proteins directly.[4] In addition to TMPRSS2, **MM3122** also potently inhibits the related serine proteases matriptase and hepsin.[5][7]







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- To cite this document: BenchChem. [MM3122: A Potent Host-Directed Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823764#what-is-the-chemical-structure-of-mm3122]

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